molecular formula C19H20N2O4 B1376335 [1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester CAS No. 864825-19-4

[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester

Cat. No.: B1376335
CAS No.: 864825-19-4
M. Wt: 340.4 g/mol
InChI Key: YWJXSRRTCSHUAU-UHFFFAOYSA-N
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Description

[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a benzyl ester group and a 2-oxo-2-phenyl-ethylcarbamoyl substituent. Carbamic acid benzyl esters are frequently employed in medicinal chemistry due to their stability and ability to modulate biological activity through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

benzyl N-[1-oxo-1-(phenacylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14(21-19(24)25-13-15-8-4-2-5-9-15)18(23)20-12-17(22)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJXSRRTCSHUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • Benzyl chloroformate (for carbamate formation),
  • 2-Oxo-2-phenyl-acetyl derivatives or phenacyl amine precursors,
  • Suitable amines and protecting groups,
  • Solvents such as xylene, ethyl acetate, hexane,
  • Catalysts or reagents like ammonium acetate, acetic acid,
  • Drying agents such as sodium sulfate.

Synthetic Route Summary

The preparation typically follows these key steps:

Detailed Example Procedure

A representative preparation method reported involves the following:

  • A suspension of [1-(2-oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester (2.60 g, 7.64 mmol) is prepared in xylene (60 mL).
  • Ammonium acetate (10.3 g, 134 mmol) and acetic acid (5 mL) are added.
  • The mixture is heated at reflux for 7 hours.
  • After cooling, brine is added, and the mixture is separated.
  • The aqueous phase is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate overnight.
  • Filtration and concentration yield a residue purified by silica gel column chromatography using ethyl acetate/hexane (1:1) as eluent.
  • The product is obtained with a yield of 95% as confirmed by ^1H NMR and mass spectrometry.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Carbamate formation Benzyl chloroformate + amine Xylene Reflux 7 hours 95 Use of ammonium acetate and acetic acid facilitates reaction
Extraction and purification Brine, EtOAc extraction, Na2SO4 Ethyl acetate/hexane Room temp Column chromatography purification

Analytical Data Confirming Product Formation

  • [^1H NMR (300 MHz, CDCl3)](pplx://action/followup): Signals consistent with benzyl protons, amide NH, and aromatic protons confirm the structure.
  • Mass Spectrometry (ES+): Molecular ion peak at m/z 322.2 (100%) corresponds to the expected molecular weight of the compound.

Alternative Synthetic Approaches and Related Compounds

  • Friedel–Crafts acylation followed by bromination and ammonolysis has been used in related benzene-based carbamate derivatives to introduce the ketone and amine functionalities before carbamate formation.
  • Peptide-like derivatives with carbamate capping groups have been synthesized via multi-step coupling strategies involving protected amino acid analogs and carbamate formation for antiviral activities, demonstrating the versatility of carbamate chemistry in complex molecules.

Summary of Key Research Findings

  • The preparation of this compound is efficiently achieved by carbamate formation using benzyl chloroformate and subsequent amide bond coupling under reflux in xylene with ammonium acetate and acetic acid.
  • High yields (up to 95%) and purity are attainable with standard chromatographic purification.
  • The method is reproducible and amenable to scale-up due to straightforward reaction conditions.
  • Analytical data confirm the structural integrity and purity of the synthesized compound.
  • Related synthetic routes involving Friedel–Crafts acylation and halide substitution provide alternative pathways for derivatives.

This detailed analysis consolidates the preparation methods of this compound from diverse, reliable sources, providing a professional and authoritative resource for researchers in synthetic organic chemistry and medicinal chemistry fields.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which [1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting the function of the target molecule. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in substituent composition, which directly influences physicochemical properties and bioactivity. Key comparisons include:

Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound increases hydrophobicity compared to hydroxyethoxy derivatives () but less so than trifluoromethyl analogs (), which exhibit extreme lipophilicity due to fluorine’s electron-withdrawing effects .
  • Stability : Carbamic acid benzyl esters generally exhibit moderate stability under physiological conditions, though electron-deficient substituents (e.g., trifluoromethyl) may alter hydrolysis rates .

Key Research Findings

Substituent-Driven Bioactivity : Carbamates with aromatic or heteroaromatic groups (e.g., phenyl, trifluoromethylphenyl) show enhanced receptor binding compared to alkyl-substituted analogs, likely due to π-π stacking and hydrophobic interactions .

Synthetic Challenges : Bulky substituents (e.g., phenyl) may reduce reaction yields compared to methyl or hydroxyethyl groups, necessitating optimized catalytic systems .

Hydrogen Bonding Capacity : The 2-oxo group in the target compound is critical for interactions with serine proteases or similar enzymes, a feature shared with anthelmintic carbamates in .

Biological Activity

[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester, a compound belonging to the carbamate class, has garnered attention in various fields, including medicinal chemistry and biochemical research. Its unique structure, featuring a benzyl ester group and a carbamic acid moiety, allows it to interact with biological systems in significant ways.

The molecular formula for this compound is C27H28N2O5C_{27}H_{28}N_{2}O_{5} with a molecular weight of approximately 460.5 g/mol. The compound exhibits various functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can form covalent bonds with active sites on target molecules, inhibiting their function and modulating biochemical pathways. This mechanism is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes. For example, studies have shown its potential to inhibit cysteine-type endopeptidases, which are critical in various physiological processes including protein digestion and cell signaling.

Antioxidant Properties

Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored in several studies. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with proteolytic enzymes. The findings indicated that the compound effectively inhibited the activity of specific cysteine proteases, demonstrating its potential as a therapeutic agent for diseases involving these enzymes.

Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of various carbamate derivatives, this compound was found to significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests a protective role against oxidative damage in cellular models.

Comparative Analysis with Similar Compounds

Property/CompoundThis compoundCaffeic Acid Phenethyl EsterOther Carbamate Derivatives
Molecular Weight460.5 g/molVariesVaries
Enzyme InhibitionYes (cysteine proteases)LimitedVaries
Antioxidant ActivityYesYesSome
Anti-inflammatoryPotentiallyYesVaries

Q & A

Q. Yield Optimization Strategies :

  • Use polystyrene-triphenylphosphine for iodide substitutions to reduce side reactions .
  • Purify intermediates via column chromatography (e.g., light petroleum/EtOAc mixtures) .

Basic: How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound?

Answer:
Key spectral signatures include:

Technique Key Peaks Functional Group Reference
1^1H NMR δ 5.04 ppm (s, 2H, CH2_2Ph)Benzyl carbamate
IR 1689 cm1^{-1} (C=O stretch)Carbamate carbonyl
Optical Rotation [α]D20_D^{20} = -22.5° (CHCl3_3)Stereochemical confirmation

For stereoisomer differentiation, compare coupling constants (e.g., J=8.4HzJ = 8.4 \, \text{Hz} for NH-CH in NMR) and optical rotation data .

Advanced: How can stereochemical outcomes during synthesis be controlled or analyzed?

Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)- or (R)-configured alcohols) to dictate stereochemistry .
  • Reaction Monitoring : Track diastereomer ratios via HPLC or chiral shift reagents in NMR .
  • Mechanistic Studies : Analyze retro-Claisen side reactions under acidic conditions, which may alter stereochemistry .

Example : In S-(1-iodomethyl-2-methylpropyl)carbamic acid benzyl ester synthesis, optical rotation ([α]D20_D^{20}) and 1^1H NMR splitting patterns confirmed stereochemical integrity .

Advanced: What methodologies are used to evaluate the compound's biological activity (e.g., antimalarial, anthelmintic)?

Answer:

  • In Vitro Assays :
    • Antimalarial : Measure IC50_{50} against Plasmodium falciparum cultures using SYBR Green fluorescence .
    • Anthelmintic : Assess paralysis or mortality in Heligmosomoides polygyrus larvae via motility scoring .
  • In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serine proteases or inflammatory receptors .

Key Finding : The carbamate group interacts strongly with asparagine and serine residues in parasitic enzymes, suggesting a hydrogen-bonding mechanism .

Advanced: How can contradictions in reported reaction conditions (e.g., solvent systems, catalysts) be resolved?

Answer:

  • Case Study : Compare glycosylation conditions in (toluene/dioxane, 71% yield) vs. (DCM/TfOH, 92% yield).
    • Solvent Polarity : Non-polar solvents favor α-anomer formation, while polar solvents may shift selectivity .
    • Catalyst Screening : Test TMSOTf vs. NIS/4Å MS to optimize regioselectivity .
  • Systematic Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

Advanced: What computational approaches are used to study its molecular interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to HIV protease or inflammatory targets using AMBER or GROMACS .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • ADMET Prediction : Use SwissADME to predict pharmacokinetics (e.g., blood-brain barrier permeability) .

Example : In silico models revealed strong hydrogen bonding between the carbamate carbonyl and asparagine residues in H. polygyrus receptors .

Basic: How can impurities or byproducts be identified and minimized during synthesis?

Answer:

  • Analytical Tools :
    • HPLC-MS : Detect trace impurities (e.g., deprotected intermediates) .
    • TLC Monitoring : Use UV-active stains to track reaction progress .
  • Byproduct Mitigation :
    • Add scavengers (e.g., Et3_3SiH) to quench reactive intermediates .
    • Optimize stoichiometry to avoid over-alkylation .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Catalyst Degradation : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) may lose activity at scale .
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester
Reactant of Route 2
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[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.